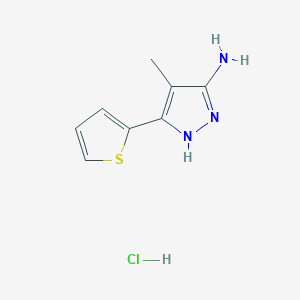
4-Methyl-5-thiophen-2-yl-2H-pyrazol-3-ylamine hydrochloride
Vue d'ensemble
Description
“4-Methyl-5-thiophen-2-yl-2H-pyrazol-3-ylamine hydrochloride” is a biochemical used for proteomics research . It has a molecular formula of C8H9N3S•HCl and a molecular weight of 215.70 .
Synthesis Analysis
The synthesis of pyrazole derivatives, which includes “this compound”, often involves a two-step reaction . The first step is the synthesis of certain derivatives by stirring a mixture of specific compounds in the presence of methanol . In the second and final step, these compounds are refluxed with phenyl-hydrazine to achieve the target compounds .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by its molecular formula C8H9N3S•HCl . Further details about its molecular structure would require more specific information or advanced analytical techniques.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular formula C8H9N3S•HCl and a molecular weight of 215.70 . Further details about its physical and chemical properties would require more specific information or advanced analytical techniques.Applications De Recherche Scientifique
Synthesis and Characterization
- A study by Gomha, Edrees, and Altalbawy (2016) focused on synthesizing new bis-pyrazolyl-thiazoles incorporating the thiophene moiety for potential anti-tumor agents, highlighting its application in developing cancer therapeutics (Gomha, Edrees, & Altalbawy, 2016).
- Gein and Mar'yasov (2015) reported on the reactions of heterocyclic compounds, including those with the thiophene moiety, demonstrating the compound's role in the synthesis of complex molecular structures (Gein & Mar'yasov, 2015).
Antimicrobial and Antidepressant Activity
- Mathew, Suresh, and Anbazhagan (2014) studied derivatives of phenyl-3-(thiophen-2-yl) pyrazoles for their antidepressant activity, suggesting its potential in psychiatric medication development (Mathew, Suresh, & Anbazhagan, 2014).
- Ashok et al. (2016) synthesized hybrid compounds containing thiophene scaffolds, showing significant antimicrobial activity, indicating its use in developing new antimicrobial agents (Ashok, Ziauddin, Lakshmi, & Sarasija, 2016).
Molecular Structure and Reactions
- Roman (2013) used a ketonic Mannich base derived from 2-acetylthiophene to generate a diverse library of compounds, showing the versatility of thiophene derivatives in chemical syntheses (Roman, 2013).
- Kariuki, Abdel-Wahab, and El‐Hiti (2021) focused on the synthesis and structural characterization of isostructural thiazoles, providing insight into the molecular structure of thiophene-based compounds (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Antitumor and Anticancer Research
- Safaa I. Elewa et al. (2020) synthesized pyrazoline-based thiazole derivatives and evaluated their antimicrobial, antifungal, and anticancer activities, demonstrating the compound's potential in cancer research (Elewa, Mansour, Nassar, & Mekawey, 2020).
Analyse Biochimique
Biochemical Properties
4-Methyl-5-thiophen-2-yl-2H-pyrazol-3-ylamine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain proteases, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which can alter the conformation and activity of the target biomolecules .
Cellular Effects
The effects of this compound on cells are diverse. It has been shown to influence cell signaling pathways, particularly those involved in inflammatory responses. Additionally, this compound can modulate gene expression, leading to changes in cellular metabolism. For example, it can upregulate or downregulate specific genes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific enzymes, either inhibiting or activating them. This binding often involves the formation of hydrogen bonds and van der Waals interactions. Additionally, this compound can influence gene expression by interacting with transcription factors, thereby altering the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term studies have shown that its effects on cellular function can persist, although the magnitude of these effects may diminish over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can have beneficial effects, such as modulating inflammatory responses. At higher doses, it may exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are crucial for its metabolism. These interactions can lead to the formation of various metabolites, some of which may have biological activity. The compound can also affect the levels of certain metabolites, thereby influencing metabolic flux within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect its localization and accumulation within different cellular compartments. For instance, it may be preferentially localized in the cytoplasm or nucleus, depending on the presence of specific transporters .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors can direct the compound to specific compartments or organelles, such as the mitochondria or endoplasmic reticulum. The localization can, in turn, affect its activity and function, as it may interact with different biomolecules depending on its subcellular location .
Propriétés
IUPAC Name |
4-methyl-5-thiophen-2-yl-1H-pyrazol-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S.ClH/c1-5-7(10-11-8(5)9)6-3-2-4-12-6;/h2-4H,1H3,(H3,9,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWBBFQQVBRNNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1N)C2=CC=CS2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



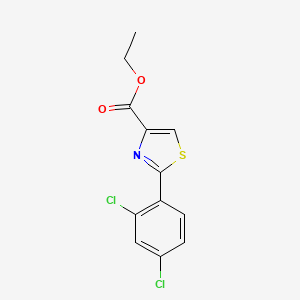
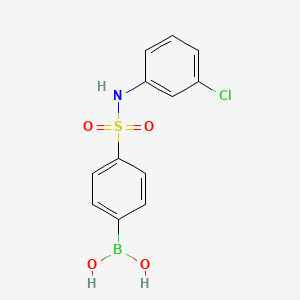

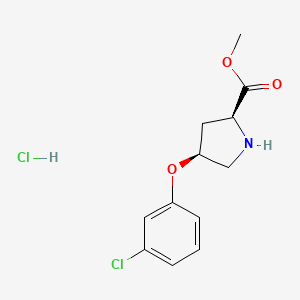
![4-{[(3-Methyl-2-butenyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1421016.png)
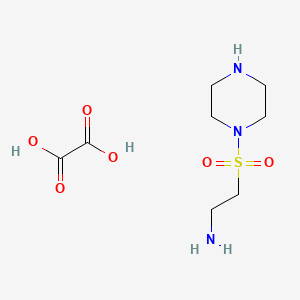
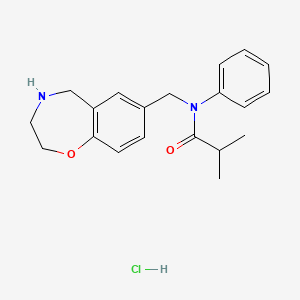
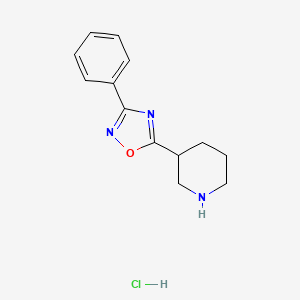
![4-Chloro-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B1421022.png)

![4-[(3-Methyl-2-butenyl)oxy]piperidine hydrochloride](/img/structure/B1421024.png)

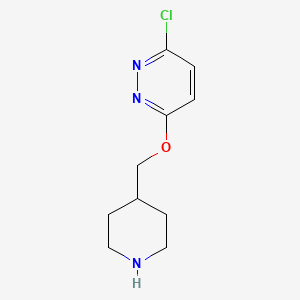
![[4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride](/img/structure/B1421029.png)